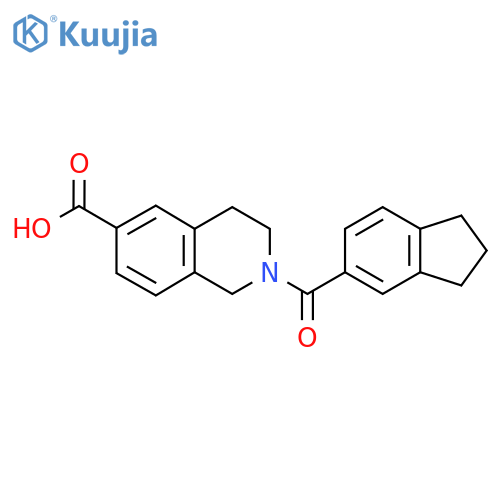Cas no 2416229-24-6 (2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid)

2416229-24-6 structure
商品名:2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid
2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-7542711
- 2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid
- 2-(2,3-dihydro-1H-indene-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
- 2416229-24-6
-
- インチ: 1S/C20H19NO3/c22-19(16-5-4-13-2-1-3-14(13)10-16)21-9-8-15-11-17(20(23)24)6-7-18(15)12-21/h4-7,10-11H,1-3,8-9,12H2,(H,23,24)
- InChIKey: DJYHFVMGOQEJME-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC2CCCC=2C=1)N1CC2C=CC(C(=O)O)=CC=2CC1
計算された属性
- せいみつぶんしりょう: 321.13649347g/mol
- どういたいしつりょう: 321.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 505
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7542711-0.05g |
2-(2,3-dihydro-1H-indene-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid |
2416229-24-6 | 95.0% | 0.05g |
$245.0 | 2025-02-24 | |
| Enamine | EN300-7542711-5.0g |
2-(2,3-dihydro-1H-indene-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid |
2416229-24-6 | 95.0% | 5.0g |
$3065.0 | 2025-02-24 | |
| Enamine | EN300-7542711-0.25g |
2-(2,3-dihydro-1H-indene-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid |
2416229-24-6 | 95.0% | 0.25g |
$524.0 | 2025-02-24 | |
| Enamine | EN300-7542711-0.1g |
2-(2,3-dihydro-1H-indene-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid |
2416229-24-6 | 95.0% | 0.1g |
$366.0 | 2025-02-24 | |
| 1PlusChem | 1P028864-500mg |
2-(2,3-dihydro-1H-indene-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid |
2416229-24-6 | 95% | 500mg |
$1081.00 | 2024-05-22 | |
| Aaron | AR0288EG-1g |
2-(2,3-dihydro-1H-indene-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid |
2416229-24-6 | 95% | 1g |
$1479.00 | 2023-12-15 | |
| 1PlusChem | 1P028864-1g |
2-(2,3-dihydro-1H-indene-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid |
2416229-24-6 | 95% | 1g |
$1369.00 | 2024-05-22 | |
| Aaron | AR0288EG-100mg |
2-(2,3-dihydro-1H-indene-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid |
2416229-24-6 | 95% | 100mg |
$529.00 | 2023-12-15 | |
| Aaron | AR0288EG-500mg |
2-(2,3-dihydro-1H-indene-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid |
2416229-24-6 | 95% | 500mg |
$1158.00 | 2023-12-15 | |
| Enamine | EN300-7542711-10.0g |
2-(2,3-dihydro-1H-indene-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid |
2416229-24-6 | 95.0% | 10.0g |
$4545.0 | 2025-02-24 |
2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid 関連文献
-
1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
2416229-24-6 (2-(2,3-Dihydro-1H-indene-5-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid) 関連製品
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
